3-Decen-2-one

Potato Storage Sprout Inhibition Post-Harvest Treatment

3-Decen-2-one (CAS 10519-33-2) is a multi-regulatory-approved, naturally occurring C10 enone with three validated commercial applications: (1) a biochemical post-harvest sprout inhibitor achieving 77.9% sprout weight control over 7 months in processing potato varieties, with an EPA tolerance exemption based on its simple, transient metabolite profile; (2) a FEMA GRAS flavor ingredient delivering a distinctive 'nutty with citrus shift' profile at 1–5 ppm for mandarin, tangerine, and fatty dairy formulations—critically, substituting the lower homolog 3-nonen-2-one would require a ~100-fold dosing adjustment and fundamentally alter the organoleptic character; (3) an IFRA-compliant fragrance component with a RIFM safety assessment clearing all 7 human health endpoints and a blotter tenacity exceeding 24 hours for high-value orris and jasmine reconstructions. Each batch is synthetic, stabilized with α-tocopherol, and supplied at ≥97% purity. Procuring this specific molecule—rather than any structural analog—is essential to ensure functional equivalence, regulatory compliance, and formulation fidelity.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 10519-33-2
Cat. No. B080159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Decen-2-one
CAS10519-33-2
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCCCCCC=CC(=O)C
InChIInChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h8-9H,3-7H2,1-2H3
InChIKeyJRPDANVNRUIUAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityalmost insoluble in water;  soluble in purfume oils
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Decen-2-one (CAS 10519-33-2) Procurement Guide: Sourcing a Multi-Functional α,β-Unsaturated Ketone


3-Decen-2-one (CAS 10519-33-2) is a naturally occurring, linear 10-carbon α,β-unsaturated ketone (enone), also known as heptylidene acetone [1]. It is a versatile compound with established roles as a flavor ingredient (FEMA GRAS), a fragrance component, and a biochemical pesticide active ingredient for post-harvest sprout inhibition [2]. Its commercial availability is primarily as a synthetic, stabilized liquid with a purity of ≥97%, containing α-tocopherol as a stabilizer . This guide is designed for procurement scientists, formulators, and researchers who need to differentiate this specific molecule from its closest structural and functional analogs to ensure performance, safety, and regulatory compliance.

Why 3-Decen-2-one Cannot Be Simply Replaced by a Generic α,β-Unsaturated Ketone


Treating α,β-unsaturated ketones as a commodity class is a high-risk procurement strategy, as minor structural variations (e.g., carbon chain length and double-bond position) result in non-linear and functionally critical changes in bioactivity, metabolic fate, and sensory profile. For instance, a study comparing C8-C10 analogs on potato tubers found that metabolism diverges significantly: 3-alken-2-ones are reduced to their corresponding alkyl ketones and secondary alcohols, while the analogous (E)-2-alkenals follow a more complex dual-pathway metabolism [1]. This metabolic specificity directly impacts residue profiles, a key factor in pesticide tolerance exemptions. Similarly, replacing 3-decen-2-one with a lower homolog like 3-nonen-2-one in a flavor formulation will not merely produce a weaker effect; it will fundamentally alter the character from a citrus-leaning nutty note to a more generic, strong nutty profile, potentially unbalancing the entire composition [2]. Therefore, substitution without direct evidence of functional equivalence is scientifically unsound.

Quantitative Evidence for 3-Decen-2-one Differentiation from Key Alternatives


Post-Harvest Sprout Inhibition: Efficacy of 3-Decen-2-one vs. CIPC, 1,4-DMN, and Maleic Hydrazide on Processing Potatoes

In a three-year, multi-variety field study assessing alternatives to the phased-out standard chlorpropham (CIPC), 3-decen-2-one showed a genotype-dependent efficacy profile distinct from other treatments. Its efficacy in controlling both sprout weight and sprout length was quantified against industry benchmarks [1]. This positions it as a valuable alternative where CIPC is banned, yet it is less broadly effective than pre-harvest MH, demonstrating a different utility scenario for specific post-harvest applications.

Potato Storage Sprout Inhibition Post-Harvest Treatment Biopesticide

Genotoxicity Safety Profile: Read-Across Rationale Using 3-Nonen-2-one as an Analog

The Research Institute for Fragrance Materials (RIFM) conducted a comprehensive safety assessment for 3-decen-2-one. For the genotoxicity endpoint, a read-across approach was utilized with the structurally similar homolog 3-nonen-2-one (CAS # 14309-57-0) as the analog [1]. The assessment concluded that all seven human health endpoints, including genotoxicity, were cleared using a combination of target data, read-across, and Threshold of Toxicological Concern (TTC). No reproductive toxicity analog was required or identified. This provides a defined, peer-reviewed safety framework that is not automatically transferable to other in-class ketones without an equivalent safety dossier.

Toxicology Genotoxicity Safety Assessment Read-Across

Metabolism and Residue Kinetics: Metabolic Fate Divergence from (E)-2-Alkenal Analogs

The metabolic fate of 3-decen-2-one in potato tubers is fundamentally different from that of its 2-alkenal counterparts, directly impacting its residue profile and regulatory status. Research shows that 3-decen-2-one, like 3-octen-2-one and 3-nonen-2-one, is metabolized via a single reductive pathway to its corresponding alkyl ketones and secondary alcohols [1]. In contrast, (E)-2-octenal, (E)-2-nonenal, and (E)-2-decenal undergo a more complex dual-pathway metabolism, generating both aldehyde and alcohol intermediates. This simpler metabolic route for 3-alken-2-ones was a key factor leading to the EPA's exemption of 3-decen-2-one from the requirement of a tolerance on potatoes, a regulatory distinction not shared with the 2-alkenals.

Metabolism Residue Analysis Potato Tuber Plant Biochemistry

Sensory Performance: Differentiating the Citrus Character from the Stronger Nutty Profile of 3-Nonen-2-one

Despite their structural similarity, 3-decen-2-one and 3-nonen-2-one possess distinctly different organoleptic profiles that dictate their use levels and applications. While both are described as having a nutty character, 3-decen-2-one's profile is noted to shade more towards citrus, whereas 3-nonen-2-one presents a stronger, more straightforward nutty profile with fruity hints of peach and melon [1]. This subtle but significant shift in character allows 3-decen-2-one to be used for fatty, citrus, and savory nuances in flavors at recommended taste levels of 1-5 ppm, whereas 3-nonen-2-one is often used for depth and realism in chicken flavors at much higher levels of 100-500 ppm , demonstrating that potency and character are not correlated in a simple manner across the series.

Flavor Chemistry Organoleptic Analysis Sensory Profile Fragrance Formulation

Optimal Application Scenarios for 3-Decen-2-one Based on Quantitative Evidence


Post-Harvest Potato Sprout Inhibitor as a Direct CIPC Replacement in European Markets

Following the EU non-renewal of chlorpropham (CIPC), 3-decen-2-one is positioned as a leading post-harvest alternative, particularly for processing potato varieties where genotype-dependent efficacy has been characterized [1]. The evidence from Dupuis et al. (2021) showing 77.9% sprout weight control over 7 months, combined with the EPA's tolerance exemption based on its simple and transient metabolite profile [2], directly supports its procurement for commercial storage facilities. Its classification as a biochemical pesticide and its status as an FDA-approved food additive (FEMA GRAS) further mitigate regulatory hurdles, making it a strategic procurement choice over synthetic alternatives like 1,4-DMN, which has a lower efficacy profile in certain varieties [1].

RIFM-Safety-Cleared Fragrance Ingredient for Orris and Jasmine Fine Fragrances

For a fragrance house seeking a fatty, green, jasmine-like note with a proven safety profile, 3-decen-2-one is the de-risked choice. Its RIFM safety assessment cleared all 7 human health endpoints, including a genotoxicity read-across to 3-nonen-2-one [3]. This dossier provides the concrete documentation required for IFRA compliance, which may not exist for a lower-cost, non-assessed analog. The recommended use level of traces to 1% with a tenacity on blotter of over 24 hours defines a specific performance window for high-value orris and jasmine reconstructions, where a switch to the less citrus, more strongly nutty 3-nonen-2-one would be organoleptically discordant [4].

Savory and Citrus Flavor Formulation for Clean-Label Processed Foods

In industrial flavor compounding for chicken, mandarin, tangerine, and fatty dairy notes, 3-decen-2-one's specific organoleptic profile fills a precise niche. Its characterization as 'nutty with a citrus shift' at a taste threshold of 1-5 ppm makes it the targeted ingredient for providing fatty body without overpowering nutty or green notes. The documented use level difference—where 3-decen-2-one functions at 1-5 ppm versus 3-nonen-2-one at 100-500 ppm for similar savory applications [4]—means that procurement of the incorrect homolog could lead to a 100-fold dosing error, potentially causing an off-flavor that cannot be easily masked.

Quorum Sensing Research in Vibrio spp. as a Dietary AI-2 Inhibitor

In a basic research context, 3-decen-2-one is a key tool compound for studying AI-2-based quorum sensing. A structure-activity relationship (SAR) study identified that non-aromatic analogs like 3-decen-2-one can act as inhibitors of AI-2 quorum sensing in Vibrio harveyi, influencing virulence factor production such as biofilm formation and protease activity [5]. In this study, 3-decen-2-one's activity was benchmarked against cinnamaldehyde and other surrogates, providing a specific mechanistic justification for its use. This sets it apart from other simple aliphatic ketones that may not have been characterized in such assays, making it a preferred reagent for this specific pathway.

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